1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)9-6(8)2-1-5-12-9/h1-5H . The SMILES string is Fc1ccc(c2cccnc12)S(Cl)(=O)=O .
The synthesis of 5-Fluoroquinoline-8-sulfonyl chloride typically involves the reaction of 5-fluoroquinoline with chlorosulfonic acid. This reaction is conducted under controlled conditions to ensure high purity and yield.
The molecular structure of 5-Fluoroquinoline-8-sulfonyl chloride features:
5-Fluoroquinoline-8-sulfonyl chloride is reactive due to its sulfonyl chloride functionality, which can undergo several types of chemical reactions:
The mechanism of action for compounds derived from 5-Fluoroquinoline-8-sulfonyl chloride typically involves enzyme inhibition or modification. For example:
The fluorine atom enhances lipophilicity and bioavailability, contributing to increased potency against target enzymes compared to non-fluorinated analogs.
It is classified as hazardous due to potential severe skin burns, eye damage, and respiratory irritation upon exposure.
5-Fluoroquinoline-8-sulfonyl chloride has diverse applications across several fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4